1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE
Overview
Description
1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethoxyphenylmethyl group and a 4-nitrobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the 2,4-dimethoxyphenylmethyl group and the 4-nitrobenzenesulfonyl group. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of 2,4-Dimethoxyphenylmethyl Group: This step involves the alkylation of the piperazine ring with 2,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of 4-Nitrobenzenesulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors in the brain.
Inhibiting Enzymes: Inhibiting the activity of enzymes involved in metabolic pathways.
Altering Signal Transduction: Affecting intracellular signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
- 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE
Uniqueness
1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE is unique due to the presence of both the 2,4-dimethoxyphenylmethyl group and the 4-nitrobenzenesulfonyl group, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-27-17-6-3-15(19(13-17)28-2)14-20-9-11-21(12-10-20)29(25,26)18-7-4-16(5-8-18)22(23)24/h3-8,13H,9-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRJJGZKBGFTGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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